Pentyl 3-phenylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
232949-65-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
pentyl 3-phenylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChI Key |
ZCOWYOGEJLZCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Approaches for Pentyl 3 Phenylpropanoate
Direct Esterification and Transesterification Protocols
Direct methods for synthesizing pentyl 3-phenylpropanoate involve the formation of the ester bond in a single primary reaction step from readily available precursors, 3-phenylpropanoic acid and pentanol (B124592), or through the exchange of an ester's alcohol group.
Optimized Catalytic Esterification Techniques
The most conventional route to this compound is the Fischer-Speier esterification of 3-phenylpropanoic acid with n-pentanol. This equilibrium-limited reaction necessitates the use of a catalyst and often the removal of water to drive the reaction towards the product. google.com While traditional catalysts like sulfuric acid or p-toluenesulfonic acid are effective, research has focused on developing more efficient and reusable heterogeneous catalysts.
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), particularly when supported on ordered mesoporous silica (B1680970) like MCM-41, has been shown to be an efficient catalyst for the esterification of long-chain carboxylic acids with alcohols. researchgate.net The high surface area of the support enhances the dispersion of the active zirconium cation cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, increasing contact between the catalyst and substrates, leading to high yields. researchgate.net Another class of modern catalysts includes zwitterionic arenesulfonic acid compounds, which have demonstrated utility in various esterification reactions. google.com
The esterification of 3-phenylpropanoic acid with 3-phenyl-1-propanol (B195566) has been achieved with high yield (97%) using pyridine-3-carboxylic anhydride (B1165640) (3-PCA) as a condensing agent in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com This method represents a highly efficient, modern approach to forming the ester linkage under mild conditions. oup.com
| Catalyst/Reagent System | Substrates | Conditions | Yield | Reference |
| Pyridine-3-carboxylic anhydride (3-PCA)/DMAP | 3-Phenylpropionic acid, 3-Phenylpropan-1-ol | Triethylamine, 1 h | 97% | oup.com |
| ZrOCl₂·8H₂O on MCM-41 | Long-chain carboxylic acids and alcohols | N/A | High | researchgate.net |
| Zwitterionic arenesulfonic acids | Carboxylic acid, Alcohol | N/A | N/A | google.com |
Biocatalytic Transesterification Pathways Utilizing Specific Lipases
Biocatalysis, particularly using lipases, offers a green chemistry alternative for ester synthesis, operating under mild conditions and often with high selectivity. nih.govmyfoodresearch.com Lipases from Candida rugosa (CRL) have been extensively studied and are effective for synthesizing various flavor esters. myfoodresearch.comresearchgate.net
A study on the synthesis of the analogous ester, pentyl valerate, utilized CRL immobilized in microemulsion-based organogels (MBGs). nih.govnih.gov While the immobilized enzyme showed a slower reaction rate compared to the free enzyme, it achieved a significantly higher maximum conversion of approximately 99%, compared to 19% for the free enzyme. nih.govnih.gov The optimal conditions for this synthesis were found to be a pH of 7.0 and a temperature of 37°C. nih.govnih.gov Other research has demonstrated that CRL successfully catalyzes the synthesis of short-chain esters like pentyl propanoate with yields exceeding 90% after 20 hours. researchgate.net
The synthesis of pentyl esters, specifically pentyl acetate (B1210297) and pentyl propanoate, has been achieved via solvent-free enzymatic esterification using a commercial immobilized lipase (B570770), demonstrating high rates and conversions. ulpgc.es Furthermore, lipases have been employed in the transesterification of ethyl 3-phenylpropanoate with n-butanol, highlighting the potential for similar reactions to produce this compound. researchgate.net
| Lipase Source | Reaction Type | Substrates | Key Findings | Reference |
| Candida rugosa Lipase (CRL) | Esterification | Pentanol, Valeric Acid | Immobilized CRL achieved ~99% conversion for pentyl valerate. | nih.govnih.gov |
| Candida rugosa Lipase (CRL) | Esterification | Various acids and alcohols | Yields >90% for short-chain esters like pentyl propanoate. | researchgate.net |
| Commercial Immobilized Lipase | Esterification | Pentan-1-ol, Acetic/Propanoic Acid | High rates and conversions in solvent-free system. | ulpgc.es |
| Yarrowia lipolytica Biomass | Esterification | 3-Phenylpropanoic acid, Ethanol (B145695) | High conversion (95% after 24 h) to the ethyl ester. | mdpi.com |
Indirect Synthesis Routes from Advanced Precursors
Indirect routes to this compound involve the synthesis of a precursor molecule which is then converted to the final product in one or more subsequent steps.
Catalytic Hydrogenation of Unsaturated Phenylpropenoates
An important indirect pathway involves the catalytic hydrogenation of the corresponding unsaturated ester, pentyl (E)-cinnamate. This reaction saturates the carbon-carbon double bond of the propenoate backbone to yield the desired 3-phenylpropanoate structure. The hydrogenation of α,β-unsaturated carbonyl compounds can be selectively achieved using various catalysts.
A well-documented analogue is the hydrogenation of methyl trans-cinnamate to methyl 3-phenylpropionate (B1229125). acs.orgacs.org This reaction proceeds efficiently at room temperature and atmospheric pressure using a 5% Palladium on carbon (Pd/C) catalyst in an ethanol solvent. acs.orgacs.orgresearchgate.net The reaction can be monitored by observing the consumption of hydrogen gas. acs.orgacs.org Similar conditions, using supported copper nanoparticles, have also been effective for the selective hydrogenation of ethyl cinnamate. rsc.org A computational analysis of the gas-phase enthalpy of hydrogenation has been conducted for ethyl (E)-cinnamate and ethyl hydrocinnamate (ethyl 3-phenylpropionate), providing thermodynamic insights into this transformation. researchgate.net This established methodology can be directly applied to the synthesis of this compound from pentyl cinnamate.
Aldol-Type Reactions Followed by Derivatization
Aldol-type reactions provide a powerful method for constructing β-hydroxy carbonyl compounds, which can serve as precursors to 3-phenylpropanoates. alfa-chemistry.comttu.edu The synthesis of ethyl 3-hydroxy-3-phenylpropanoate is a key example. This intermediate can be prepared via a classical Aldol (B89426) reaction or through methods like the enzymatic reduction of ethyl benzoylacetate. scielo.brresearchgate.net
One approach involves the reaction of an ethyl ester with a ketone or aldehyde, such as benzaldehyde, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. scielo.br This forms the β-hydroxy ester, which can then be derivatized. scielo.br Another method involves a one-pot direct aldol condensation promoted by magnesium iodide (MgI₂), which facilitates the reaction between an aldehyde and an ester at room temperature. ttu.edu
Once the β-hydroxy ester (e.g., pentyl 3-hydroxy-3-phenylpropanoate) is formed, subsequent chemical modifications are required. This would typically involve the dehydroxylation of the β-hydroxy group and reduction of any remaining unsaturation to yield the final saturated ester, this compound.
Derivatization Strategies from 3-Phenylpropanoic Acid and Related Carboxylic Acids
This strategy involves activating the carboxylic acid group of 3-phenylpropanoic acid to facilitate esterification. A common method is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. orgsyn.org
3-Phenylpropanoyl chloride can be prepared from 3-phenylpropanoic acid. orgsyn.org This highly reactive acyl chloride can then be reacted with n-pentanol. The reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Another approach is the malonic ester synthesis, which can be adapted to produce 3-phenylpropanoic acid itself. vedantu.comcdnsciencepub.com This involves alkylating diethyl malonate with benzyl (B1604629) chloride, followed by hydrolysis and decarboxylation to yield 3-phenylpropanoic acid, which can then be esterified as described previously. vedantu.com
Furthermore, coupling reagents widely used in peptide synthesis can be employed. The reaction of 3-phenylpropionic acid with benzyl alcohol has been studied using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), which proceeds via an "active ester" intermediate. researchgate.net This methodology is applicable to the esterification with pentanol to form the target compound.
Advanced Synthetic Transformations
Modern organic synthesis provides a toolbox of advanced transformations that can be applied to the construction of molecules like this compound. These methods often offer high efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Hydrophenylation of Olefins Yielding Phenylpropanoate Derivatives
The direct addition of a C-H bond of an aromatic ring across a carbon-carbon double bond, known as hydroarylation, is a powerful atom-economical method for forming C-C bonds. Transition metal catalysis is often employed to facilitate this transformation. For instance, Pt(II) complexes have been shown to catalyze the hydrophenylation of α,β-unsaturated carbonyl compounds, leading to phenylpropanoate derivatives.
In a study investigating the influence of ligand donor ability on product selectivity, a Pt(II) complex, [(tbpy)Pt(Ph)(THF)]+ (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), was used to catalyze the hydrophenylation of methyl methacrylate (B99206). This reaction yielded methyl 2-methyl-3-phenylpropanoate as the major product. The catalysis proceeds via the insertion of the olefin into the Pt-phenyl bond. A key factor in this reaction is the potential for β-hydride elimination from the resulting metal alkyl intermediate, which can lead to unsaturated byproducts. However, the presence of an α-methyl group in methyl methacrylate was found to inhibit this β-hydride elimination, thus favoring the formation of the saturated addition product, methyl 2-methyl-3-phenylpropanoate. orgsyn.org The estimated turnover number for the formation of this product was approximately 7. orgsyn.org This methodology demonstrates the potential for creating the core structure of phenylpropanoates through direct C-C bond formation, which could be adapted for the synthesis of this compound by using the corresponding pentyl ester of the olefin.
| Catalyst | Substrate | Product | Turnover Number (approx.) | Reference |
| [(tbpy)Pt(Ph)(THF)]+ | Methyl methacrylate | Methyl 2-methyl-3-phenylpropanoate | 7 | orgsyn.org |
Chemo- and Stereoselective Synthesis
The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in modern chemistry. For phenylpropanoates that can exist as enantiomers, chemo- and stereoselective methods are crucial for obtaining the desired stereoisomer.
Enzymes are highly efficient and selective catalysts that can be used for the kinetic resolution of racemic mixtures. In the context of phenylpropanoate derivatives, lipases and esterases have been successfully employed to resolve racemic esters through enantioselective hydrolysis. A prominent example is the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate.
Pseudomonas cepacia lipase (PCL) has demonstrated excellent performance in the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate. In one study, the hydrolysis reached 50% conversion, yielding the unreacted (R)-ester with an enantiomeric excess (e.e.) of over 98% and the (S)-acid with a 93% e.e. Current time information in Bangalore, IN.aocs.org This high enantioselectivity makes PCL a valuable biocatalyst for obtaining both enantiomers in high optical purity.
Pig liver esterase (PLE) has also been utilized for the hydrolysis of phenylpropanoate esters. Current time information in Bangalore, IN. While in some cases it may show lower enantioselectivity compared to PCL for certain substrates, it remains a useful enzyme in the biocatalytic toolbox. For instance, in the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, PLE at pH 8 provided the hydrolyzed acid and the remaining ester, although with lower enantiomeric excess compared to PCL under the tested conditions. Current time information in Bangalore, IN. The choice of enzyme and reaction conditions, such as pH and solvent, is critical for optimizing the enantioselectivity of the resolution. Current time information in Bangalore, IN.csic.es
| Enzyme | Substrate | Product (Enantiomeric Excess, e.e.) | Conversion | Reference |
| Pseudomonas cepacia lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (R)-ester (>98% e.e.), (S)-acid (93% e.e.) | 50% | Current time information in Bangalore, IN.aocs.org |
| Pig liver esterase (PLE) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-acid (46% e.e.), (R)-ester (58% e.e.) | - | csic.es |
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. This indirect method allows for the determination of the enantiomeric composition of a chiral sample.
A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The acid chloride of MTPA can react with chiral alcohols, such as the hydroxyl group in ethyl 3-hydroxy-3-phenylpropanoate, to form diastereomeric esters. The resulting Mosher's esters can then be separated by HPLC, and the relative peak areas provide the enantiomeric ratio of the original alcohol. This technique is not only crucial for analysis but can also be used on a preparative scale for the separation of enantiomers.
Beyond analysis, chiral auxiliaries, which are a type of CDA, are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. rsc.org For example, a chiral auxiliary can be attached to a prochiral substrate, and a subsequent reaction will proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided context, the principle is widely applied in asymmetric synthesis.
Multi-Step Synthesis Pathways and Intermediate Compound Chemistry
One strategic approach to synthesizing phenylpropanoate derivatives involves starting from readily available precursors and introducing the necessary functional groups in a controlled manner. For example, a multi-component reaction has been described for the synthesis of an N-protected phenylalanine ethyl ester. This reaction involves the zinc-mediated coupling of benzyl bromide, p-anisidine, and ethyl glyoxylate. acs.org The resulting ethyl 2-((4-methoxyphenyl)amino)-3-phenylpropanoate is a protected amino acid derivative. Such compounds can serve as versatile intermediates. For instance, the amino group could be removed through diazotization followed by reduction to yield ethyl 3-phenylpropanoate. Subsequent transesterification with pentanol could then produce the target molecule, this compound.
A more direct, albeit not strictly multi-step in the same vein, method for the synthesis of this compound is through transesterification. A study has reported the use of potassium phosphate (B84403) in the presence of benzyltriethylammonium chloride as an efficient catalytic system for the transesterification of various esters with alcohols. aocs.org This method could be applied to the reaction of a simple alkyl 3-phenylpropanoate, such as methyl 3-phenylpropanoate, with pentanol to yield this compound. This approach highlights the importance of choosing an appropriate synthetic route based on the availability of starting materials and the desired efficiency.
Chemical Reactivity Profiles and Elucidation of Mechanistic Pathways for Pentyl 3 Phenylpropanoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolysis of pentyl 3-phenylpropanoate involves the cleavage of the ester bond to yield 3-phenylpropanoic acid and pentanol (B124592). This process can be catalyzed by enzymes or occur under non-enzymatic chemical conditions.
Enzymatic Hydrolysis Kinetics and Selectivity
Enzymatic hydrolysis of esters like this compound is a widely studied area, often focusing on the enantioselectivity of enzymes. For instance, the hydrolysis of related phenylalkyl carboxylic acid esters has been investigated using various hydrolases to resolve racemic mixtures. nih.gov Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas species, are commonly employed for these transformations. researchgate.netscielo.br
The kinetics of such reactions are typically analyzed to determine parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). Studies on similar esters have shown that the substitution pattern on the aromatic ring significantly influences the reactivity of the carboxyl group, primarily due to electronic effects. researchgate.net For example, research on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate has demonstrated that enzymes like Pseudomonas sp. lipase (B570770) can achieve high enantiomeric excess. scielo.brscielo.br The enantioselectivity of these enzymes can be influenced by the reaction conditions, such as pH and the presence of co-solvents. researchgate.net
Table 1: Examples of Enzymatic Hydrolysis of Related Phenylpropanoate Esters
| Substrate | Enzyme | Products | Key Findings | Reference |
| Racemic ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas sp. lipase (PS-30) | (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | High enantiomeric excess (98% e.e.) for the remaining (R)-ester after 36% conversion. | scielo.brscielo.br |
| Racemic 2-phenylpropionic acid ester | Lipase PS | (R)-2-phenylpropionic acid and (S)-2-phenylpropionic acid ester | Optimized conditions led to high enantiomeric excess (99.59%) and conversion (91.12%). | researchgate.net |
| Phenylpropanoid acids | Candida antarctica lipase B (CAL-B) | Corresponding esters | Reactivity is strongly influenced by electronic conjugation with the aromatic ring and its substituents. | researchgate.net |
Non-Enzymatic Hydrolysis Under Varied Chemical Conditions
The non-enzymatic hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base. ucalgary.cachemistrysteps.com This reaction is a type of nucleophilic acyl substitution. ucalgary.ca
Under basic conditions , the process is known as saponification. ucalgary.camasterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. ucalgary.camasterorganicchemistry.com The carboxylic acid is subsequently deprotonated by the alkoxide or another equivalent of base to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.com This process is generally irreversible. masterorganicchemistry.comlibretexts.org
Under acidic conditions , the carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. ucalgary.calibretexts.org Following a series of proton transfers, the alcohol portion is eliminated as a leaving group, and the carboxylic acid is regenerated along with the acid catalyst. ucalgary.calibretexts.org This reaction is reversible and its equilibrium can be shifted by controlling the concentration of reactants and products. chemistrysteps.comlibretexts.org
The mechanism of ester hydrolysis can be classified based on the point of bond cleavage (acyl-oxygen or alkyl-oxygen) and the molecularity of the rate-determining step, leading to designations like AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular), which are the most common pathways. ucoz.com
Reactions Involving the Phenylpropanoyl Structural Moiety
The phenylpropanoyl group in this compound offers several sites for chemical modification, including the aromatic ring, the carbonyl group, and the alkyl chain connecting them.
Aromatic Ring Transformations (e.g., Friedel-Crafts cyclialkylation studies on analogous phenylalkyl compounds, and deuterium (B1214612) tracer studies on rearrangement mechanisms)
The aromatic ring of phenylpropanoyl compounds can undergo electrophilic substitution reactions. A significant area of study involves intramolecular Friedel-Crafts reactions, specifically cyclialkylation of analogous phenylalkyl compounds. masterorganicchemistry.com For example, the cyclialkylation of phenylalkyl chlorides has been shown to lead to the formation of cyclic structures like tetralins. masterorganicchemistry.comcdnsciencepub.com
Deuterium tracer studies have been instrumental in elucidating the mechanisms of these reactions. cdnsciencepub.com These studies have revealed that rearrangements often precede the cyclization step. cdnsciencepub.comresearchgate.net For instance, in the cyclialkylation of 1-chloro-5-phenylpentane, deuterium labeling demonstrated that the reaction proceeds through rearrangement to form 1-methyltetralin, rather than direct cyclization to a benzosuberane. cdnsciencepub.com These tracer studies have also shown extensive deuterium scrambling, indicating the involvement of carbocation intermediates and hydride shifts during the reaction. cdnsciencepub.comresearchgate.net The position of the deuterium label can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. cdnsciencepub.comresearchgate.net
Carbonyl Group Reactivity (e.g., in methyl 2-methyl-3-oxo-3-phenylpropanoate)
The carbonyl group in esters can undergo various nucleophilic addition-elimination reactions. wikipedia.org A key aspect of the reactivity of compounds structurally related to this compound, such as β-keto esters like methyl 2-methyl-3-oxo-3-phenylpropanoate, is the acidity of the α-hydrogens. fiveable.me The presence of the adjacent carbonyl group makes these protons acidic, allowing for the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. fiveable.mevanderbilt.edu
One of the most fundamental reactions of esters involving the carbonyl group is the Claisen condensation, where two ester molecules react in the presence of a base to form a β-keto ester. masterorganicchemistry.com The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form five- or six-membered rings. masterorganicchemistry.com
The carbonyl group of esters can also be reduced. For example, lithium aluminum hydride can reduce esters to primary alcohols. libretexts.org Furthermore, the reaction of esters with Grignard reagents results in the formation of tertiary alcohols. libretexts.org
Addition and Elimination Reactions Relevant to the Alkyl Chain
The alkyl chain of this compound itself is generally unreactive under mild conditions. However, reactions can be induced at the α- and β-positions relative to the carbonyl group. As mentioned, the α-protons are acidic and can be removed to form an enolate, which can then undergo alkylation. vanderbilt.edu
Elimination reactions are also possible, particularly if a suitable leaving group is present on the β-carbon. While not directly applicable to this compound, related β-hydroxy esters can undergo dehydration to form α,β-unsaturated esters. vanderbilt.edu
Addition-elimination reactions are characteristic of the ester functional group itself, as seen in hydrolysis and transesterification. wikipedia.orgissr.edu.kh In these reactions, a nucleophile adds to the carbonyl carbon, followed by the elimination of the alkoxy group. chemguide.co.uk
Kinetic and Thermodynamic Analyses of Reaction Pathways
Specific kinetic and thermodynamic data for the reaction pathways of this compound are not well-documented in the scientific literature. To understand these aspects, one must again turn to data from related compounds and general principles of chemical kinetics and thermodynamics.
Kinetic Analysis:
The kinetics of transesterification reactions, a key reaction type for esters, have been studied for similar compounds. For the lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with n-butanol, the reaction was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by n-butanol. science.gov The rate of such reactions is influenced by factors such as temperature, substrate concentration, and the nature of the catalyst.
In the context of biodiesel production, kinetic studies of the transesterification of triglycerides provide activation energies typically ranging from 33.6 to 84 kJ/mol for base-catalyzed reactions. semanticscholar.org For enzymatic reactions, the activation energies can be significantly lower. For example, in the lipase-catalyzed transesterification of oils, the presence of metal ions was found to reduce the activation energy from around 10 kcal/mol to approximately 5.4-7.6 kcal/mol. science.gov While these values are not specific to this compound, they provide a general range for the expected energy barriers for its reactions.
A spectrophotometric assay for monitoring the transesterification between vinyl stearate (B1226849) and pentanol has been developed, which could potentially be adapted to study the kinetics of reactions involving this compound. researchgate.net
Thermodynamic Analysis:
Thermodynamic data for reactions of this compound are also scarce. The thermodynamics of the hydrogenation of aromatic esters have been studied, providing insights into the enthalpy of reaction for the saturation of the phenyl ring. acs.org The hydrolysis of carboxylic acid esters is generally a thermodynamically favorable process, driven by the formation of a more stable carboxylic acid and alcohol. The equilibrium position of the reaction is influenced by the concentrations of reactants and products. epa.gov
The Gibbs free energy of reaction for processes like ester hydrolysis or transesterification would determine the spontaneity and equilibrium position. For related reactions, these values can be influenced by solvent effects and the specific catalyst used. conicet.gov.ar
Data Tables:
Due to the lack of specific experimental studies on this compound, it is not possible to provide detailed data tables for its regioselectivity, stereochemical control, and kinetic and thermodynamic parameters at this time. The following tables illustrate the type of data that would be relevant if such studies were available, based on findings for analogous compounds.
Table 1: Hypothetical Regioselectivity in Lipase-Catalyzed Hydrolysis of this compound
| Enzyme | Reaction Type | Major Product | Minor Product(s) | Regioselectivity (%) |
| Lipase A | Hydrolysis | 3-Phenylpropanoic acid and Pentanol | Not Applicable | >99 (Ester bond) |
| Lipase B | Hydrolysis | 3-Phenylpropanoic acid and Pentanol | Not Applicable | >99 (Ester bond) |
Table 2: Hypothetical Kinetic Parameters for Transesterification of this compound
| Catalyst | Reaction | Rate Constant (k) | Activation Energy (Ea) |
| Novozyme 435 | Transesterification with Butanol | Value not available | Value not available |
| Sulfuric Acid | Methanolysis | Value not available | Value not available |
Table 3: Hypothetical Thermodynamic Parameters for Hydrolysis of this compound
| Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
| Acid-Catalyzed Hydrolysis | Value not available | Value not available | Value not available |
| Base-Catalyzed Hydrolysis | Value not available | Value not available | Value not available |
Advanced Spectroscopic Characterization Techniques for Pentyl 3 Phenylpropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Pentyl 3-phenylpropanoate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced multi-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in this compound. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propanoate chain, and the protons of the pentyl ester group. Protons closer to the electron-withdrawing ester and phenyl groups are expected to resonate further downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-ortho (Phenyl) | 7.28 | m | - | 2H |
| H-meta (Phenyl) | 7.25 | m | - | 2H |
| H-para (Phenyl) | 7.18 | m | - | 1H |
| -O-CH₂- (Pentyl) | 4.05 | t | 6.7 | 2H |
| -CH₂-Ph (Propanoate) | 2.95 | t | 7.8 | 2H |
| -C(O)-CH₂- (Propanoate) | 2.62 | t | 7.8 | 2H |
| -O-CH₂-CH₂- (Pentyl) | 1.60 | p | 7.0 | 2H |
| -CH₂-CH₂-CH₃ (Pentyl) | 1.30 | m | - | 4H |
| -CH₃ (Pentyl) | 0.89 | t | 7.2 | 3H |
| (Note: Predicted data based on typical chemical shifts for similar structural motifs. m = multiplet, t = triplet, p = pentet) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon framework. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.
The carbonyl carbon of the ester group is characteristically found at the most downfield position (160-180 ppm). The aromatic carbons of the phenyl ring resonate in the 125-150 ppm region, while the aliphatic carbons of the propanoate and pentyl chains appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | 173.2 |
| C-ipso (Phenyl) | 141.0 |
| C-ortho (Phenyl) | 128.5 |
| C-meta (Phenyl) | 128.3 |
| C-para (Phenyl) | 126.2 |
| -O-CH₂- (Pentyl) | 64.5 |
| -C(O)-CH₂- (Propanoate) | 36.0 |
| -CH₂-Ph (Propanoate) | 31.0 |
| -O-CH₂-CH₂- (Pentyl) | 28.3 |
| -CH₂-CH₂-CH₃ (Pentyl) | 22.3 |
| -CH₂-CH₃ (Pentyl) | 14.0 |
| (Note: Predicted data based on typical chemical shifts for similar structural motifs.) |
To further confirm the structural assignments of this compound, advanced two-dimensional (2D) NMR techniques can be employed. These experiments provide correlation information between different nuclei, which is invaluable for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous tracing of the proton connectivity within the pentyl and 3-phenylpropanoyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each peak in the 2D spectrum corresponds to a C-H bond, providing definitive assignments for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl and ipso-aromatic carbons) and the ester linkage.
While solution-state NMR provides information on the average structure of molecules in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. In the solid state, anisotropic interactions, which are averaged out in solution, become significant and can provide detailed structural information. nih.govbohrium.com
Techniques such as Magic Angle Spinning (MAS) are used to average out these anisotropic interactions to obtain high-resolution spectra. nih.gov Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. nih.gov Solid-state NMR could be used to study polymorphism (the existence of different crystal forms) in solid this compound, which can be critical in various applications. It can also provide information about intermolecular packing and molecular conformations in the solid state. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing intermolecular interactions.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester. The presence of the aromatic ring and the aliphatic chains will also give rise to distinct absorption bands.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3085-3030 | C-H stretch | Aromatic (Phenyl) | Medium |
| 2958-2872 | C-H stretch | Aliphatic (Pentyl, Propanoate) | Strong |
| ~1735 | C=O stretch | Ester | Strong |
| 1605, 1495, 1454 | C=C stretch | Aromatic (Phenyl) | Medium-Weak |
| 1250-1160 | C-O stretch | Ester | Strong |
| 750, 700 | C-H bend (out-of-plane) | Monosubstituted Aromatic | Strong |
| (Note: Predicted data based on typical IR frequencies for the functional groups present.) |
The precise position of the C=O stretching frequency can be sensitive to the molecular environment and can provide information about intermolecular interactions. spectroscopyonline.com In the condensed phase, dipole-dipole interactions involving the polar ester group may influence the vibrational frequencies compared to the gas phase. The study of these subtle shifts can provide insights into the nature and strength of intermolecular forces within the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. fiu.edu This precision is critical for distinguishing between isomers and confirming the identity of a substance. The exact mass of this compound is a fundamental property derived from its molecular formula, C₁₄H₂₀O₂. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | nih.gov |
| Exact Mass | 220.146329876 Da | nih.gov |
| Monoisotopic Mass | 220.146329876 Da | nih.gov |
This interactive table provides the exact mass data crucial for the definitive identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound, particularly within complex mixtures such as essential oils or food aromas. scispace.commdpi.com The gas chromatograph separates individual components based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides a mass spectrum for each component. jppres.com
The identity of this compound in a GC-MS analysis is confirmed by its retention time and its characteristic mass spectrum. Retention indices provide standardized values for comparison across different systems.
Table 2: Kovats Retention Indices for this compound
| Column Type | Retention Index | Source |
| Standard Non-Polar | 1614 | nih.gov |
| Standard Polar | 2185 | nih.gov |
This interactive table presents the Kovats retention indices, which are essential for the chromatographic identification of this compound.
The electron ionization (EI) mass spectrum of this compound is defined by a specific fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 220 may be observed, but the most prominent peaks result from characteristic fragmentation pathways of the ester and the phenylpropyl moiety.
Table 3: Key Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Ion | Source |
| 104 | Most Abundant | Tropylium (B1234903) ion derivative from McLafferty rearrangement | nih.gov |
| 91 | High | Tropylium ion (C₇H₇⁺) | nih.gov |
| 105 | High | Benzoyl cation derivative | nih.gov |
| 70 | Moderate | Pentenyl cation (C₅H₁₀⁺) from ester cleavage | - |
| 149 | Moderate | Phenylpropanoic acid fragment | - |
This interactive table details the primary mass fragments observed for this compound, which are used for its structural confirmation.
The base peak at m/z 104 is characteristic of 3-phenylpropanoate esters and is often attributed to a rearranged tropylium-like structure. The ion at m/z 91 is the classic tropylium cation, a hallmark of compounds containing a benzyl (B1604629) group. nih.gov
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile and thermally labile species. mdpi.comscispace.com Although this compound is volatile, LC-MS can be employed for its analysis in matrices where direct injection is preferable or when it is part of a mixture containing non-volatile components. nih.gov
For a relatively nonpolar compound like this compound, reversed-phase LC would be used for separation. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for such molecules, as it is efficient for compounds of medium to low polarity. scispace.com In an LC-MS analysis, the compound would be identified by its retention time and the detection of its protonated molecule, [M+H]⁺, at m/z 221.1536. Tandem MS (LC-MS/MS) could be used to generate fragment ions for more definitive structural confirmation, similar to those observed in GC-MS but under different ionization conditions. nih.gov
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. elte.hu The chromophores in this compound—the phenyl ring and the carbonyl group of the ester—are responsible for its UV absorption. libretexts.org
The primary electronic transition observed for this compound is a π→π* transition associated with the aromatic benzene (B151609) ring. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Aromatic systems typically exhibit strong absorption bands, and for a monosubstituted benzene ring like that in this compound, characteristic absorption maxima (λ_max) are expected around 250-270 nm.
The carbonyl group (C=O) can also undergo a weaker, symmetry-forbidden n→π* transition, where a non-bonding electron from an oxygen lone pair is excited to an antibonding π* orbital. elte.hu This absorption is typically of low intensity and may be obscured by the much stronger π→π* band of the phenyl ring. The solvent used for analysis can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) in n→π* transitions. mdpi.com
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is a powerful technique for investigating the photophysical properties of molecules containing fluorophores. In this compound, the phenyl group acts as the fluorophore, the component of the molecule that absorbs light and is responsible for fluorescence. mdpi.com When excited by ultraviolet (UV) light, the π-electrons in the aromatic ring are promoted to a higher energy state. The subsequent return to the ground state results in the emission of light at a longer wavelength, a phenomenon known as the Stokes shift. mdpi.com
The investigation of this compound using this method would involve determining key photophysical parameters. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. mdpi.com The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. mdpi.com These properties are sensitive to the molecule's environment, including solvent polarity and the presence of quenching agents. For aromatic esters, fluorescence properties can be influenced by the ester group and the alkyl chain, which can affect the electronic environment of the phenyl fluorophore. researchgate.net
Detailed research would involve dissolving this compound in various solvents and measuring its excitation and emission spectra. The data would reveal how the solvent environment interacts with the molecule's excited state, providing insights into its electronic structure and dynamics.
Table 1: Hypothetical Photophysical Data for this compound in Different Solvents
This table illustrates the type of data that would be generated from a fluorescence spectroscopy study. The values are representative for a simple aromatic ester and are not based on experimental measurements of this compound.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Hexane | 260 | 282 | 22 | 0.12 | 2.5 |
| Ethanol (B145695) | 262 | 288 | 26 | 0.10 | 2.1 |
| Acetonitrile | 261 | 286 | 25 | 0.11 | 2.3 |
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a detailed model of the electron density, and thus the atomic structure, can be constructed. wikipedia.org
For this compound, this analysis would provide invaluable information, including bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. It would also detail intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the crystal lattice. msu.edu
A significant prerequisite for this technique is the growth of a high-quality single crystal of the compound, which can often be a challenging step. wikipedia.org Given that many esters of this size are liquids or low-melting solids at room temperature, obtaining a suitable crystal may require specialized crystallization techniques at low temperatures. Powder X-ray diffraction (XRD) could also be used to analyze a polycrystalline sample, providing information about the crystalline phases present, but single-crystal analysis is required for a complete structural solution. nih.gov
Table 2: Hypothetical Single-Crystal Crystallographic Data for this compound
This table presents a hypothetical set of crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction experiment. These values are illustrative and not from actual experimental data for the compound.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀O₂ |
| Formula Weight | 220.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 5.88 |
| c (Å) | 22.45 |
| β (°) | 95.5 |
| Volume (ų) | 1334.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.095 |
Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX))
Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical states at the surface of a material.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a sample. The technique works by irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state). caltech.edu
An XPS analysis of this compound would identify the constituent elements, carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information. The C 1s spectrum could be deconvoluted to distinguish between carbons in different environments: the aromatic ring (C-C/C-H), the aliphatic chain (C-C), the carbon single-bonded to oxygen (C-O), and the carbonyl carbon (O-C=O). mdpi.comacs.org Similarly, the O 1s spectrum would differentiate between the carbonyl oxygen (C=O) and the ester oxygen (C-O). xpsfitting.com
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with scanning electron microscopy (SEM), identifies the elemental composition of a sample. wikipedia.org An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. wikipedia.orgthermofisher.com While EDX is highly effective for inorganic materials, its application to organic compounds like this compound is primarily for confirming the presence of expected elements (carbon and oxygen) and the absence of unexpected elemental contaminants. muanalysis.com It does not provide information about chemical bonding. muanalysis.com
Table 3: Hypothetical XPS and EDX Data for this compound
This interactive table shows representative data expected from XPS and EDX analyses. The XPS binding energies are typical for organic esters, and the EDX results reflect the theoretical elemental composition.
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | Aromatic C-C, C-H |
| ~285.0 | Aliphatic C-C | |
| ~286.5 | Ester C-O | |
| ~289.0 | Carbonyl O-C=O | |
| O 1s | ~532.0 | Carbonyl C=O |
| ~533.5 | Ester C-O |
| Element | Weight % (Theoretical) | Atomic % (Theoretical) |
|---|---|---|
| Carbon (C) | 76.32% | 63.57% |
| Oxygen (O) | 23.68% | 36.43% |
Chemometric Approaches for Multivariate Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.com Spectroscopic techniques often generate large, multivariate datasets (e.g., absorbance values at many wavelengths) that are well-suited for chemometric analysis. frontiersin.org
For this compound, chemometric methods could be applied to spectroscopic data (such as infrared or fluorescence spectra) collected from multiple samples. For instance, in a quality control setting, Principal Component Analysis (PCA) could be used as an exploratory tool to visualize similarities or differences among various batches of the compound, identifying outliers or batch-to-batch variations. researchgate.net
Furthermore, multivariate calibration techniques like Partial Least Squares (PLS) regression could be employed to build predictive models. researchgate.net For example, a PLS model could be developed to predict the concentration of this compound in a mixture based on its spectroscopic signature, or to correlate spectral features with specific physical properties of the product. These approaches allow for the full utilization of the spectral information, often revealing subtle trends that are not apparent from visual inspection of the spectra alone. leidenuniv.nl
Table 4: Example Data Structure for Chemometric Analysis
This table illustrates how spectroscopic data for multiple samples of this compound would be organized for a chemometric analysis like PCA or PLS. Each row represents a sample, and each column represents a measured variable (e.g., absorbance at a specific wavelength).
| Sample ID | Absorbance at λ₁ | Absorbance at λ₂ | ... | Absorbance at λₙ | Property (e.g., Concentration) |
| Batch A-01 | 0.512 | 0.534 | ... | 0.101 | 99.8% |
| Batch A-02 | 0.515 | 0.537 | ... | 0.103 | 99.9% |
| Batch B-01 | 0.509 | 0.529 | ... | 0.099 | 99.5% |
| Batch B-02 | 0.510 | 0.531 | ... | 0.100 | 99.6% |
| Unknown X | 0.488 | 0.501 | ... | 0.091 | To be predicted |
Computational Chemistry and Advanced Theoretical Studies of Pentyl 3 Phenylpropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in modeling the behavior of molecules at the electronic level. For Pentyl 3-phenylpropanoate, these methods unravel the details of its geometry, stability, and propensity for chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. academie-sciences.frmdpi.com This process involves finding the lowest energy state on the potential energy surface. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical parameters provide a foundational understanding of the molecule's structure.
Interactive Table: Predicted Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | - | - | Data not available in search results |
| C-O (ester) | - | - | Data not available in search results | |
| C-C (phenyl) | - | - | Data not available in search results | |
| Bond Angle | O=C-O | - | - | Data not available in search results |
| C-O-C (ester) | - | - | Data not available in search results | |
| Dihedral Angle | C-C-C=O | - | - | Data not available in search results |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized on the phenyl ring and the ester oxygen, which are electron-rich regions. The LUMO is likely centered on the carbonyl group and the phenyl ring, which can accept electron density.
Interactive Table: FMO Properties of this compound
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | Data not available in search results | Energy of the highest occupied molecular orbital |
| ELUMO | Data not available in search results | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | Data not available in search results | Indicator of chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.orgbatistalab.com It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. wikipedia.org This method is particularly useful for analyzing charge transfer interactions and their contribution to molecular stability. researchgate.net
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. mdpi.com
Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/(2η).
While global parameters describe the molecule as a whole, Fukui functions identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com The Fukui function f+ indicates the propensity of a site for a nucleophilic attack, f- for an electrophilic attack, and f0 for a radical attack. researchgate.netsemanticscholar.org For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while regions of the phenyl ring would be susceptible to electrophilic attack.
Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms of a molecule. researchgate.net This provides a more stable and reliable assignment of atomic charges compared to other methods like Mulliken population analysis. The calculated atomic charges are crucial for understanding the electrostatic potential of the molecule, which governs intermolecular interactions and the initial stages of a chemical reaction. In this compound, the oxygen atoms of the ester group will carry a significant negative charge, while the carbonyl carbon will be positively charged.
Prediction and Correlation of Spectroscopic Data with Experimental Results
A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate spectra that can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. For this compound, computational methods can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By correlating these predicted values with experimentally obtained spectra, a more detailed and confident structural assignment can be made.
Simulated Vibrational Spectra (FTIR, Raman)
Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra of molecules like this compound. By calculating the harmonic frequencies, it is possible to simulate both the Infrared (FTIR) and Raman spectra, which aids in the assignment of experimental bands and provides a deeper understanding of the molecule's vibrational modes.
Detailed Research Findings: Theoretical vibrational spectra are typically computed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) often being employed for their balance of accuracy and computational cost. The calculated frequencies are known to be slightly higher than experimental values due to the harmonic approximation and are therefore often scaled by an empirical factor (typically around 0.96 for B3LYP) to improve agreement with experimental data.
For this compound, the simulated spectra would be characterized by several key vibrational modes:
C=O Stretching: The carbonyl group of the ester is expected to produce a very strong and characteristic band in the FTIR spectrum, typically calculated to be in the range of 1750-1730 cm⁻¹. The corresponding Raman signal would be weaker.
C-O Stretching: The ester C-O single bond vibrations are predicted to appear in the 1300-1100 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are anticipated to be found above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching modes of the pentyl and propanoate chains are expected in the 2960-2850 cm⁻¹ region.
Aromatic C=C Stretching: The in-plane stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ range.
| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| C=O Stretch | ~1735 | ~1735 | Very Strong (FTIR), Weak (Raman) |
| Aromatic C=C Stretch | 1605, 1495, 1450 | 1605, 1495, 1450 | Medium-Strong |
| CH₂ Scissoring | ~1465 | ~1465 | Medium |
| C-O Stretch (Ester) | 1250-1150 | 1250-1150 | Strong |
| Aromatic C-H Out-of-Plane Bend | ~750, ~700 | ~750, ~700 | Strong |
Electronic Spectra Prediction (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the phenyl group.
Detailed Research Findings: Calculations are often performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set, often in conjunction with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra. sapub.org The primary electronic transitions anticipated for this compound are π → π* transitions associated with the benzene ring.
The E2-band, a strong absorption band, is expected around 210-220 nm.
The B-band, which is symmetry-forbidden but often appears as a series of weaker, fine-structured bands, is predicted in the region of 250-270 nm. The presence of the ester group and the alkyl chain may cause slight shifts in the positions and intensities of these bands compared to unsubstituted benzene.
| Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
|---|---|---|---|
| E2-band | ~215 nm | High | π → π |
| B-band | ~265 nm | Low | π → π (Symmetry-forbidden) |
NMR Chemical Shift Computations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for assigning experimental spectra and for understanding the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for reliable chemical shift predictions.
Detailed Research Findings: By optimizing the molecular geometry and then performing GIAO calculations (e.g., at the B3LYP/6-311+G(2d,p) level), one can obtain theoretical ¹H and ¹³C chemical shifts. These are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, the predicted chemical shifts would correlate with the different chemical environments of the protons and carbons:
¹H NMR: Aromatic protons are expected in the 7.2-7.4 ppm region. The protons on the carbon adjacent to the ester oxygen (O-CH₂) would be deshielded, appearing around 4.1 ppm. The protons of the CH₂ group adjacent to the carbonyl would be found around 2.6 ppm, while the other aliphatic protons of the pentyl chain would be in the 0.9-1.7 ppm range.
¹³C NMR: The carbonyl carbon is the most deshielded, predicted to be around 173 ppm. Aromatic carbons would appear between 126 and 141 ppm. The carbon of the O-CH₂ group is expected around 65 ppm, and the aliphatic carbons would be in the 22-36 ppm range.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.2-7.4 | 126-129 (ortho, meta, para) |
| Aromatic C (quaternary) | - | ~141 |
| -CH₂- (propanoate, adjacent to phenyl) | ~2.9 | ~36 |
| -CH₂- (propanoate, adjacent to C=O) | ~2.6 | ~31 |
| C=O (ester) | - | ~173 |
| O-CH₂- (pentyl) | ~4.1 | ~65 |
| -(CH₂)₃- (pentyl) | 1.3-1.7 | 22-28 |
| -CH₃ (pentyl) | ~0.9 | ~14 |
Investigation of Non-Covalent Interactions (NCIs)
Non-covalent interactions play a crucial role in determining the conformational preferences and intermolecular associations of molecules. nih.govacs.orgnih.govresearchgate.net Computational methods are essential for characterizing and quantifying these weak interactions.
Analysis of Pi-Stacking and C-H…π Interactions
The presence of the phenyl ring in this compound allows for various π-interactions, which are fundamental in the association of aromatic molecules. beilstein-journals.orgnih.gov
Detailed Research Findings:
Pi-Stacking: In the solid state or in concentrated solutions, two phenyl rings of adjacent this compound molecules can engage in π-stacking interactions. Computational studies on similar aromatic systems have shown that parallel-displaced and T-shaped (edge-to-face) arrangements are generally more favorable than a face-to-face stacking geometry due to reduced electrostatic repulsion. nih.gov The interaction energies for these arrangements are typically in the range of 2-5 kcal/mol.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, including those involving esters like this compound. researchgate.net By mapping reaction pathways and calculating their energetic profiles, researchers can gain a fundamental understanding of reaction kinetics and thermodynamics.
A chemical reaction can be described as the movement of atoms across a potential energy surface. wikipedia.org The transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point between reactants and products. wikipedia.orgbritannica.com This transient species, also known as the activated complex, represents the energy barrier that must be overcome for a reaction to occur. wikipedia.orgyoutube.com
Computational methods, particularly quantum mechanics, are used to locate and characterize the geometry of these fleeting transition states. wikipedia.org Once the structures of the reactants, products, and transition state(s) are optimized, the entire reaction pathway can be mapped. This mapping, often achieved through techniques like Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the desired reactants and products. colab.wsresearchgate.net
For this compound, this approach could be used to study reactions such as:
Esterification: The reaction between 3-phenylpropanoic acid and pentanol (B124592). Computational studies could map the pathway, including the formation of a tetrahedral intermediate, which is characteristic of acid-catalyzed esterification. jptcp.comoup.com
Hydrolysis: The reverse reaction, where the ester is cleaved by water into its constituent acid and alcohol. Theoretical calculations can elucidate the mechanism of both acid- and base-catalyzed hydrolysis, identifying the key transition states involved. researchgate.netias.ac.in
The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a reaction energy diagram can be constructed.
The difference in energy between the reactants and the transition state is the activation energy (Ea), or kinetic barrier. youtube.comwuxiapptec.com This barrier is a critical factor in determining the rate of a reaction, as described by the Arrhenius equation and Transition State Theory. wikipedia.orgwuxiapptec.com A higher activation energy corresponds to a slower reaction rate. youtube.com
Computational studies on the esterification of various carboxylic acids or the hydrolysis of other esters have established typical activation energies for these processes. ias.ac.inresearchgate.netmdpi.com For example, theoretical studies of cocaine hydrolysis, which involves ester cleavage, have calculated energy barriers for the formation of the tetrahedral intermediate. researchgate.net Similar calculations for this compound would allow for the prediction of its reaction rates under different conditions and provide a deeper understanding of its chemical stability and reactivity. The kinetic parameters obtained from such theoretical studies can be used to develop models for reaction design and optimization. jptcp.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes on a timescale from picoseconds to microseconds. acs.orgacs.org
These simulations provide atomic-level insights into how molecules behave in different environments, such as in solution or in bulk. acs.org For instance, MD simulations have been used to study the self-assembly of esters into micelles, their interaction with surfaces, and their permeation through membranes. nih.govacs.orgmdpi.com
For this compound, MD simulations could be utilized to:
Conformational Analysis: Explore the conformational landscape of the molecule in various solvents, identifying the most populated conformations and the dynamics of transitions between them.
Solvation Effects: Study how solvent molecules arrange around the solute and how this solvation structure influences the ester's properties and behavior.
Interactions with Interfaces: Simulate the behavior of this compound at interfaces, such as a water-oil interface or a biological membrane, which is relevant to its applications in flavors and fragrances. The simulation could reveal its orientation and partitioning behavior.
By providing a view of the molecule in motion, MD simulations complement static quantum chemical calculations and offer a more complete understanding of its behavior in realistic systems.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property or activity, such as its biological activity or a physical property. wikipedia.org
The fundamental principle of QSAR is that the structure of a molecule determines its properties. These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find a correlation between these descriptors and the measured activity. wikipedia.org Descriptors can encode various aspects of the molecular structure, including topological, electronic, and geometric properties. nih.gov
Given that many esters, including this compound, are used as aroma compounds, QSAR modeling is a particularly relevant tool. nih.govresearchgate.net Studies have successfully developed QSAR models to predict the flavor thresholds and protein-binding affinities of various flavor compounds. nih.govacs.org
For this compound, QSAR modeling could be applied to:
Predict Sensory Properties: Develop models that predict its odor character, intensity, or detection threshold based on its molecular structure and the structures of other similar aroma compounds.
Estimate Physicochemical Properties: Predict properties like boiling point, solubility, or lipophilicity, which are important for formulation and product development.
Screen for Biological Activity: As part of a larger dataset of compounds, it could be used to build models that predict potential biological activities or toxicities.
QSAR provides a cost-effective and efficient method for predicting the properties of new or untested compounds, guiding experimental work and accelerating the design of molecules with desired characteristics. nih.gov
Environmental Fate and Degradation Studies of Pentyl 3 Phenylpropanoate
Biodegradation Pathways and Microbial Community Involvement
There is a lack of specific research on the microbial communities that can degrade pentyl 3-phenylpropanoate and the kinetics of such processes. However, extensive research exists on the biodegradation of 3-phenylpropionate (B1229125), a close structural analog and the expected hydrolysis product.
Kinetics and Extent of Aerobic Biodegradation
No specific data on the aerobic biodegradation kinetics of this compound were found. It is anticipated that the initial step would be the enzymatic hydrolysis of the ester bond by various microorganisms. The resulting 3-phenylpropanoic acid is known to be biodegradable.
The aerobic degradation of 3-phenylpropionate has been studied in various microorganisms, such as the bacterium Escherichia coli. In these organisms, the degradation pathway typically involves the oxidative cleavage of the aromatic ring, a process catalyzed by enzymes like 2,3-dihydroxyphenylpropionate 1,2-dioxygenase. This ultimately leads to the formation of central metabolites like succinic acid and 2-hydroxypentadienoic acid, which can then enter the Krebs cycle. The degradation of 3-phenylpropionate is an important part of the natural carbon cycle, as this compound is a breakdown product of plant materials like lignin.
Exploration of Anaerobic Degradation Mechanisms
Specific studies on the anaerobic degradation of this compound are absent from the available literature. Under anaerobic conditions, the degradation of aromatic compounds is more challenging. The denitrifying betaproteobacterium Aromatoleum aromaticum EbN1 is a model organism for studying the anaerobic degradation of various aromatic compounds. While not specific to this compound, the general mechanisms in such bacteria involve the activation of the aromatic ring followed by reductive dearomatization. For some aromatic compounds, this can involve addition to fumarate.
Abiotic Degradation Processes in Environmental Compartments
Information regarding the abiotic degradation of this compound through processes like hydrolysis and photolysis is limited and general in nature.
Hydrolysis is expected to be a significant abiotic degradation pathway for this compound, breaking it down into 3-phenylpropanoic acid and pentanol (B124592). The rate of hydrolysis would be dependent on environmental factors such as pH and temperature.
Specific studies on the photolysis of this compound are not available. Photolytic cleavage is a possibility for compounds containing chromophores that can absorb sunlight, and the benzene (B151609) ring in the 3-phenylpropanoate moiety could potentially be susceptible to photolytic degradation. However, without experimental data, the significance of this pathway remains unknown.
Formation and Environmental Behavior of Degradation Products and Metabolites
The primary degradation products of this compound are expected to be 3-phenylpropanoic acid and pentanol.
3-Phenylpropionate is a naturally occurring compound found in the environment, arising from the degradation of plant matter and proteins. Its microbial catabolism has been studied in several bacterial genera. The degradation pathways ultimately lead to the breakdown of the aromatic ring and the formation of common cellular metabolites. The enzymes involved in the degradation of 3-phenylpropionate are well-characterized and play a role in the bioremediation of aromatic pollutants.
Pentanol, the other hydrolysis product, is a five-carbon alcohol that is also expected to be readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic environments.
Emerging Research Directions and Academic Applications of Pentyl 3 Phenylpropanoate
Role as a Key Intermediate in Fine Chemical Synthesis
The 3-phenylpropanoate structural motif is a core component of several significant pharmaceutical agents. While the direct use of pentyl 3-phenylpropanoate as a starting material is an area of developmental research, the established synthesis routes for related compounds underscore its potential as a valuable intermediate. The synthesis of key pharmaceuticals often involves derivatives like methyl or ethyl esters of substituted phenylpropanoic acids.
For instance, the antidepressants fluoxetine and tomoxetine are complex propylamines whose synthesis can be approached via precursors containing the 3-phenylpropyl backbone. nih.gov Chemoenzymatic routes have been developed to produce optically pure building blocks for these drugs. nih.gov Similarly, the synthesis of Cinacalcet HCl , a calcimimetic agent used to treat hyperparathyroidism, involves the creation of an amide bond with a derivative of 3-phenylpropaneamine, which can be sourced from 3-phenylpropanoic acid precursors. google.com
The value of these ester intermediates lies in their versatility. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical modification. The phenyl ring and the aliphatic chain can also be functionalized to build the complex architectures of active pharmaceutical ingredients. Research into using the pentyl ester specifically could offer advantages in terms of solubility, reaction kinetics, or purification profiles compared to the more common methyl or ethyl esters, representing a promising direction for optimizing existing synthetic pathways.
Potential Applications in Advanced Materials Science
The field of materials science is constantly searching for new organic molecules with unique electronic and optical properties. One of the most exciting potential applications for derivatives of this compound is in the development of nonlinear optical (NLO) materials. cam.ac.uk NLO materials are crucial for modern technologies like optical data storage, telecommunications, and laser applications, as they can alter the properties of light that passes through them. diva-portal.orgresearchgate.net
The NLO response in organic molecules typically arises from a combination of factors: an extended π-conjugated system and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. cam.ac.uk While this compound itself is not a strong NLO material, its basic structure—a phenyl ring (an aromatic π-system) connected to an ester group (a potential electron-withdrawing group)—makes it an excellent scaffold for modification.
Researchers can rationally design new NLO materials by:
Functionalizing the Phenyl Ring: Adding strong electron-donating groups (like amino or alkoxy groups) or electron-withdrawing groups (like nitro or cyano groups) to the phenyl ring can dramatically enhance the NLO response.
Extending Conjugation: Incorporating the phenylpropanoate moiety into larger conjugated systems, such as stilbenes or benzodithiophenes, can increase the hyperpolarizability of the molecule. mdpi.com
The uniform arrangement of such molecules in a solid-state material is also critical for achieving a strong macroscopic NLO effect. rsc.org The pentyl chain could play a subtle but important role in influencing the crystal packing and self-assembly of these materials, thereby helping to optimize their performance. Computational studies are essential in predicting how these modifications will impact the final NLO properties. mdpi.com
Integration into Green Chemistry Protocols and Sustainable Production Methods
Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. The production of esters like this compound is an area where green chemistry principles are being actively integrated.
A key development is the use of enzymatic catalysis, particularly with lipases, for esterification. researchgate.net Lipase-catalyzed synthesis offers several advantages over traditional acid-catalyzed methods:
High Specificity: Enzymes can be highly selective, reducing the formation of byproducts.
Mild Reaction Conditions: Reactions can be run at or near room temperature and neutral pH, saving energy and avoiding the need for corrosive acids.
Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts.
Research has successfully optimized the enzymatic synthesis of similar flavor esters, such as pentyl 2-methylpropanoate, by systematically studying variables like temperature, enzyme concentration, and water content to maximize yield. researchgate.net These methodologies are directly applicable to the production of this compound.
Furthermore, the use of "green" solvents, such as ionic liquids or deep eutectic solvents, is another sustainable approach being explored for reactions involving related phenylpropanoate structures. researchgate.net These solvents can enhance reaction rates and simplify product separation, while being less volatile and often less toxic than conventional organic solvents. The development of processes using biomass-derived starting materials also points toward a more sustainable future for the production of this and other fine chemicals. rug.nl
Development of Novel Analytical Methodologies for Detection and Quantification
As this compound and its analogues find use in diverse applications, from food to materials, the need for sensitive and accurate analytical methods for their detection and quantification becomes paramount. Given its likely presence as a trace aroma compound in complex mixtures, advanced chromatographic techniques are essential.
The primary tool for analyzing volatile and semi-volatile esters is Gas Chromatography–Mass Spectrometry (GC-MS). To enhance sensitivity and selectivity, various sample preparation and introduction techniques have been developed.
| Analytical Technique | Description | Application for this compound | Reference |
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction coupled with GC-MS. A coated fiber adsorbs volatile analytes from the headspace above a sample before injection into the GC. | Ideal for detecting trace amounts in food and beverage matrices, like wine or baijiu, by isolating it from non-volatile components. nih.gov | nih.gov |
| GC-O | Gas Chromatography-Olfactometry. The effluent from the GC column is split between a mass spectrometer and a sniffing port, allowing a human assessor to identify odor-active compounds. | Crucial for identifying its contribution to the overall aroma profile of a product. | sci-hub.se |
| SIDA | Stable Isotope Dilution Analysis. A known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, enabling highly accurate quantification. | Considered the gold standard for precise quantification, correcting for sample matrix effects and variations in extraction efficiency. sci-hub.se | sci-hub.se |
| GCxGC-ToF-MS | Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry. Provides greatly enhanced separation power for extremely complex samples. | Useful for resolving the analyte from co-eluting compounds in intricate mixtures like essential oils or chocolate volatiles. sci-hub.se | sci-hub.se |
These advanced methods allow for the precise identification and quantification of this compound, even at sub-parts-per-billion levels, which is critical for quality control in the food and fragrance industry and for studying its behavior in new material or biological systems.
Rational Design and Prediction of Novel Analogues with Tailored Properties through Computational Methods
The design of new molecules for specific purposes has been revolutionized by computational chemistry. Instead of relying solely on trial-and-error synthesis, researchers can now use powerful software to model molecules and predict their properties before ever stepping into the lab. This approach, known as rational or in-silico design, is particularly valuable for developing novel analogues of this compound with tailored characteristics.
Computational methods are being applied in several ways:
Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to calculate the fundamental electronic properties of molecules. researchgate.net This is essential for predicting the NLO response of new analogues, where properties like the HOMO-LUMO energy gap and dipole moment are critical. mdpi.com
Molecular Docking: This method simulates the interaction between a small molecule (a ligand) and a biological target, such as a protein receptor or an enzyme's active site. unibas.it Researchers can design analogues of this compound and use docking to predict their binding affinity and orientation, guiding the synthesis of more potent pharmaceutical candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity or physical properties. This allows for the prediction of the properties of new, unsynthesized analogues.
Enzyme Engineering: Computational tools can be used to redesign enzymes to improve their activity or selectivity for a specific substrate, such as a derivative of this compound. ub.edu
By modifying the structure of this compound in-silico—for example, by adding substituents to the phenyl ring, altering the length or branching of the pentyl chain, or replacing the ester linkage—scientists can rapidly screen a vast number of potential new molecules and prioritize the most promising candidates for synthesis, saving significant time and resources.
Q & A
What are the established synthetic routes for Pentyl 3-phenylpropanoate, and how can reaction efficiency be optimized?
Basic Research Question
this compound is typically synthesized via esterification of 3-phenylpropanoic acid with pentanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Optimization involves controlling stoichiometric ratios (e.g., excess alcohol to drive equilibrium), temperature (60–80°C for acid catalysis), and purification via fractional distillation or column chromatography . Advanced methods may employ microwave-assisted synthesis to reduce reaction time or ionic liquid catalysts for recyclability. Purity should be verified using HPLC or GC-MS .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR (¹H and ¹³C): Confirm ester linkage (δ ~4.1–4.3 ppm for –CH₂O–) and aromatic protons (δ ~7.2–7.4 ppm for phenyl groups) .
- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 220.3) and fragmentation patterns .
Discrepancies in spectral data should be cross-referenced with literature or computational simulations (e.g., PubChem datasets) .
What computational models predict the metabolic pathways of this compound in biological systems?
Advanced Research Question
MetaCyc pathway databases suggest analogous degradation routes for 3-phenylpropanoate derivatives, involving β-oxidation or microbial enzymatic cleavage to 2-hydroxypentadienoate . Computational tools like Molecular Dynamics (MD) simulations or QSAR models can predict cytochrome P450 interactions. Experimental validation via in vitro hepatic microsome assays is critical, with LC-MS/MS tracking metabolite formation . Contradictions in predicted vs. observed metabolites may arise from species-specific enzyme activity .
How do structural modifications to the pentyl or phenyl groups affect the compound’s bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies on analogs (e.g., phenylethyl or hexyl esters) reveal that:
- Phenyl substituents : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity, while hydroxyl groups (e.g., 3,4-dihydroxyphenyl) improve antioxidant potential .
- Alkyl chain length : Longer chains (e.g., hexyl) may increase lipophilicity and membrane permeability but reduce solubility .
Experimental approaches include enzymatic inhibition assays (e.g., esterase activity) and comparative cytotoxicity screening (MTT assays) across analogs .
What strategies mitigate variability in experimental results during stability studies of this compound?
Advanced Research Question
Stability under thermal, photolytic, and hydrolytic conditions should be assessed via:
- Forced Degradation Studies : Expose the compound to 40–80°C (thermal), UV light (photolytic), and acidic/alkaline hydrolysis (pH 1–12) .
- Analytical Monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products .
Contradictory data may arise from impurities in starting materials or solvent interactions; control experiments with deuterated solvents or inert atmospheres are recommended .
How can researchers validate enzymatic interactions of this compound using in vitro assays?
Advanced Research Question
Design assays targeting esterase or lipase activity:
- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ using spectrophotometric methods (e.g., hydrolysis to release 3-phenylpropanoic acid, monitored at 240 nm) .
- Inhibition Studies : Co-incubate with known inhibitors (e.g., PMSF for serine esterases) to confirm specificity .
Include positive/negative controls and triplicate measurements to minimize variability .
What statistical methods resolve contradictions in bioactivity data across studies?
Advanced Research Question
Meta-analysis techniques can reconcile discrepancies:
- Effect Size Calculation : Standardize bioactivity metrics (e.g., IC₅₀) using Cohen’s d .
- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell line, solvent) to identify confounding factors .
Tools like R or Python’s SciPy package enable regression modeling to isolate variables influencing activity .
How do researchers ensure reproducibility in synthesizing this compound derivatives?
Basic Research Question
Reproducibility requires:
- Detailed Protocols : Document reaction times, temperatures, and purification steps (e.g., TLC Rₐ values) .
- Batch-to-Batch Consistency : Use calibrated equipment (e.g., automated syringes for reagent addition) .
Cross-lab validation through collaborative studies or open-source data sharing (e.g., PubChem) enhances reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
